molecular formula C12H12ClN3 B1457797 2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine CAS No. 1250443-87-8

2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No. B1457797
M. Wt: 233.69 g/mol
InChI Key: QMHHJSIXKDONKY-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” is a nitrogen-containing heterocyclic compound1. It contains a pyrrole ring and a pyrazine ring1. However, there is limited information available specifically about this compound.



Synthesis Analysis

The synthesis of similar compounds, such as pyrrolopyrazine derivatives, has been achieved through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation1. However, the specific synthesis process for “2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” is not clearly mentioned in the retrieved papers.



Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” is not explicitly provided in the retrieved papers. However, similar compounds, such as pyrrolopyrazine derivatives, have been characterized by various spectroscopic techniques, including FT-IR, NMR, UV-visible absorption, fluorescence emission, and single crystal X-ray diffraction2.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” are not clearly mentioned in the retrieved papers. However, similar compounds, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” are not explicitly provided in the retrieved papers. However, similar compounds, such as pyrrolopyrazine derivatives, have been characterized by various spectroscopic techniques2.


Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : Pyrrole, a component of the compound you mentioned, is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Methods : 4-Chloroanilline was reacted with 2,5-hexanedione in the presence of α-amylase to obtain 1-(4-chlorophenyl)-2,5-dimethyl-1 H-pyrrole .
    • Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Anticancer Drug Development

    • Application : The molecular structure of the synthesized anticancer drug 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, which is similar to the compound you mentioned, was studied .
    • Methods : The molecular structure was characterized by means of the B3LYP, M06-2X and MP2 quantum chemical methods, optimizing their monomer, cyclic dimer and stacking forms using the Gaussian16 program package .
    • Results : The molecular structure was found to be slightly out of plane. The good agreement between the IR and Raman bands experimentally observed in the solid state with those calculated theoretically confirms the synthesized structures .

Safety And Hazards

The safety and hazards associated with “2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” are not clearly mentioned in the retrieved papers.


Future Directions

The future directions for research on “2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” are not explicitly mentioned in the retrieved papers. However, the synthetic methods and biological activities of similar compounds, such as pyrrolopyrazine derivatives, could help medicinal chemistry researchers design and synthesize new leads to treat various diseases1.


properties

IUPAC Name

2-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-10-3-1-9(2-4-10)12-7-11-8-14-5-6-16(11)15-12/h1-4,7,14H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHHJSIXKDONKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
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2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Citations

For This Compound
1
Citations
A Guirado, M Vera, B Martiz, F Ródenas… - Journal of …, 2023 - Wiley Online Library
New efficient synthetic methods in pyrazoline and pyrazolopyrazine chemistry have been developed starting from 2,2‐dichlorovinylacetophenones 1, which were sequentially …
Number of citations: 0 onlinelibrary.wiley.com

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